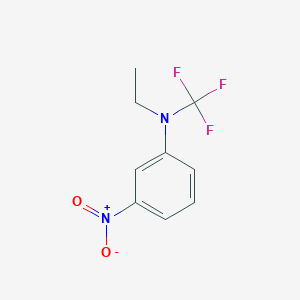
N-ethyl-3-nitro-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-nitro-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethyl group, a nitro group, and a trifluoromethyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-nitro-N-(trifluoromethyl)aniline typically involves the nitration of aniline derivatives followed by the introduction of the trifluoromethyl group. One common method is the nitration of N-ethyl aniline using nitric acid and sulfuric acid to introduce the nitro group at the meta position. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-3-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-ethyl-3-amino-N-(trifluoromethyl)aniline.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-nitro-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of N-ethyl-3-nitro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets .
Vergleich Mit ähnlichen Verbindungen
N-ethyl-3-nitro-N-(trifluoromethyl)aniline can be compared with other similar compounds such as:
- N-methyl-3-nitro-N-(trifluoromethyl)aniline
- N-ethyl-2-nitro-4-(trifluoromethyl)aniline
- N-ethyl-3-nitro-N-(difluoromethyl)aniline
These compounds share similar structural features but differ in the position or number of substituents, which can influence their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H9F3N2O2 |
|---|---|
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
N-ethyl-3-nitro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-13(9(10,11)12)7-4-3-5-8(6-7)14(15)16/h3-6H,2H2,1H3 |
InChI-Schlüssel |
UWSLJIRGDWUYPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC(=CC=C1)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















